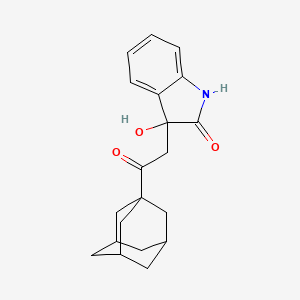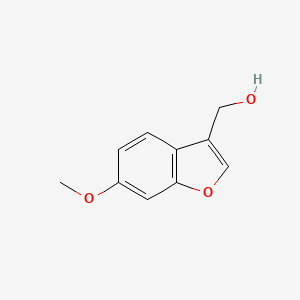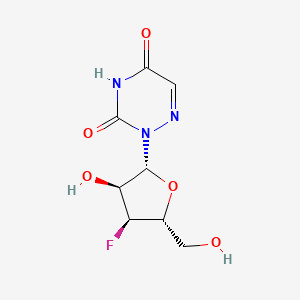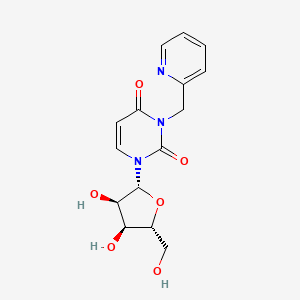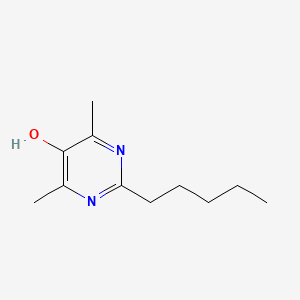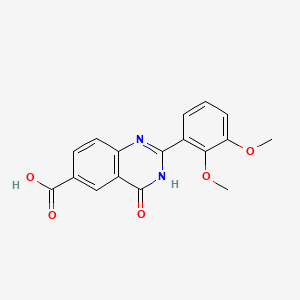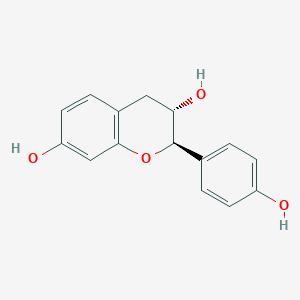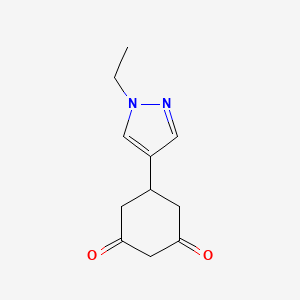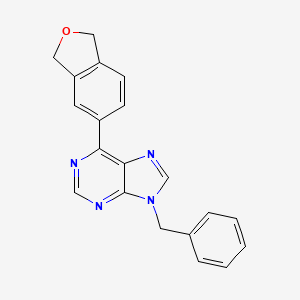
9-Benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-6-(1,3-dihydroisobenzofuran-5-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound features a benzyl group and a dihydroisobenzofuran moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(1,3-dihydroisobenzofuran-5-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and glycine, the purine core can be synthesized through a series of condensation and cyclization reactions.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Dihydroisobenzofuran Moiety: This step may involve the use of a dihydroisobenzofuran derivative, which can be coupled to the purine core through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or dihydroisobenzofuran moieties.
Reduction: Reduction reactions could target the purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or dihydroisobenzofuran groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Potential use as an inhibitor of purine-related enzymes, which could be relevant in studying metabolic pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in targeting diseases related to purine metabolism.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(1,3-dihydroisobenzofuran-5-yl)-9H-purine would depend on its specific application. In biological systems, it might interact with enzymes or receptors involved in purine metabolism, potentially inhibiting their activity. The molecular targets could include enzymes like xanthine oxidase or adenosine deaminase, and pathways related to nucleotide synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Theobromine: Another purine alkaloid found in cocoa and chocolate.
Uniqueness
What sets 9-Benzyl-6-(1,3-dihydroisobenzofuran-5-yl)-9H-purine apart is its unique combination of a benzyl group and a dihydroisobenzofuran moiety, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
CAS No. |
528570-65-2 |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
9-benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)purine |
InChI |
InChI=1S/C20H16N4O/c1-2-4-14(5-3-1)9-24-13-23-19-18(21-12-22-20(19)24)15-6-7-16-10-25-11-17(16)8-15/h1-8,12-13H,9-11H2 |
InChI Key |
WJMFFSKANOMTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C3=C4C(=NC=N3)N(C=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B15215276.png)

